molecular formula I2- B1250711 Diiodide(.1-)

Diiodide(.1-)

Cat. No. B1250711
M. Wt: 253.8089 g/mol
InChI Key: UFBYUGJUYILLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diiodide(.1-) is a diatomic iodine.

Scientific Research Applications

  • Neuromuscular Function and Convulsion Treatment

    Diiodide, specifically bis-trimethylammonium decane diiodide, has demonstrated potential in blocking neuromuscular transmission, which could be useful in clinical settings for skeletal-muscle relaxation (Grob, Holaday, & Harvey, 1949).

  • Chemical Synthesis and C-C Bond Formations

    Samarium diiodide, a variant of diiodide, is noted for its role in chemical synthesis, particularly in creating carbon-carbon bonds. This has significant implications in the total synthesis of complex molecules (Nicolaou, Ellery, & Chen, 2009).

  • Reductive Transformations in Organic Chemistry

    The addition of water to samarium diiodide has opened up new chemical reactions and selectivities, marking a notable advancement in organic chemistry (Szostak, Spain, Parmar, & Procter, 2012).

  • Electronic and Solar Cell Applications

    Naphthalene diimide copolymers, which involve a form of diiodide, have been explored for use in organic electronic devices, including organic field effect transistors (OFETs). This research highlights the potential of diiodide in the development of advanced materials (Durban, Kazarinoff, & Luscombe, 2010).

  • Asymmetric Synthesis in Organic Chemistry

    Diiodide, particularly in the form of samarium diiodide, plays a significant role in asymmetric synthesis processes, offering mild conditions for releasing blocking groups and forming carbon-carbon bonds (Gopalaiah & Kagan, 2008).

  • Molecular and Material Sciences

    Diiodides have been used in various molecular and material science applications, including in the synthesis of modified amino acids and peptides, which is important for pharmaceutical development and biochemistry (Ebran, Jensen, Johannesen, Karaffa, Lindsay, Taaning, & Skrydstrup, 2006).

  • Electrophilic Carbocyclization

    Diiodinated carbocycles and heterocycles have been synthesized using electrophilic carbocyclization of aryl propargylic alcohols, demonstrating the versatility of diiodides in synthetic organic chemistry (Zhu, Ji, Yang, Wang, Zhao, Ali, Liu, & Liang, 2011).

properties

Product Name

Diiodide(.1-)

Molecular Formula

I2-

Molecular Weight

253.8089 g/mol

InChI

InChI=1S/I2/c1-2/q-1

InChI Key

UFBYUGJUYILLQW-UHFFFAOYSA-N

Canonical SMILES

[I-]I

Origin of Product

United States

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